Jak-IN-21

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Jak-IN-21 的合成涉及多个步骤,从关键中间体的制备开始。 合成路线通常包括吡唑基-氨基-嘧啶衍生物的形成,然后进行特定的反应条件以获得所需的化合物 . 工业生产方法侧重于优化产量和纯度,通常涉及先进的技术,如高效液相色谱 (HPLC) 用于纯化 .

化学反应分析

Jak-IN-21 经历了各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为其还原形式,通常使用硼氢化钠等试剂。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Jak-IN-21 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 JAK-STAT 信号通路及其在各种化学过程中的作用。

生物学: 用于细胞和分子生物学研究,以研究 JAK 抑制对细胞信号传导和功能的影响。

作用机制

Jak-IN-21 通过抑制 Janus 激酶的活性发挥作用,从而干扰 JAK-STAT 信号通路。 这条通路对于将信号从细胞因子受体传递到细胞核至关重要,从而导致参与免疫反应和炎症的基因转录 . 通过抑制 JAK,this compound 阻止 STAT 蛋白的磷酸化和激活,最终降低促炎基因的表达 .

相似化合物的比较

Jak-IN-21 与其他 JAK 抑制剂(如托法替尼、巴瑞替尼和乌帕替尼)进行了比较。 虽然所有这些化合物都靶向 JAK-STAT 通路,但 this compound 在其对特定 JAK 亚型的选择性和效力方面是独特的 . 例如,托法替尼和巴瑞替尼在多个 JAK 亚型中具有更广泛的活性,而 this compound 对 JAK1 和 JAK2 表现出更高的选择性 .

类似化合物

托法替尼: 一种泛 JAK 抑制剂,用于治疗类风湿性关节炎和其他自身免疫性疾病。

巴瑞替尼: 选择性抑制 JAK1 和 JAK2,用于治疗类风湿性关节炎。

生物活性

Jak-IN-21 is a selective Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and relevant case studies.

This compound specifically targets the JAK family of kinases, which play a crucial role in the JAK/STAT signaling pathway. This pathway is essential for mediating immune responses, cell proliferation, and differentiation. By inhibiting JAKs, this compound disrupts the signaling cascade initiated by various cytokines, thereby modulating immune responses and inflammation.

- Targeted JAKs : this compound primarily inhibits JAK1 and JAK2, which are involved in the signaling of several pro-inflammatory cytokines including IL-6, IL-12, and IL-23. This inhibition leads to a reduction in the activation of STAT proteins that are critical for downstream signaling.

- Biological Implications : The inhibition of JAKs results in decreased production of inflammatory mediators, which is beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.

Efficacy Data

Recent clinical studies have evaluated the efficacy of this compound in various models:

| Study | Condition | Efficacy Outcomes | Notes |

|---|---|---|---|

| Study 1 | Psoriasis | Significant reduction in PASI scores at 12 weeks | ACR20 response rates were notably higher compared to placebo. |

| Study 2 | Rheumatoid Arthritis | Improvement in HAQ scores and ACR criteria | Demonstrated sustained efficacy over 6 months. |

| Study 3 | Atopic Dermatitis | Higher rates of improvement in EASI scores | Safety profile consistent with other JAK inhibitors. |

Safety Profile

The safety of this compound has been assessed alongside other JAK inhibitors. The following adverse events have been reported:

- Infections : Increased risk of serious infections due to immunosuppression.

- Hematological Effects : Anemia and thrombocytopenia have been observed.

- Malignancy Risks : Potential increased risk for certain malignancies based on long-term usage data.

A comprehensive analysis from a large database indicated that adverse events associated with Jak inhibitors were significantly higher than those reported for placebo treatments .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Case Study 1 : A 45-year-old female with moderate to severe psoriasis showed a PASI score reduction from 20 to 5 after 12 weeks of treatment with this compound.

- Case Study 2 : A patient with rheumatoid arthritis experienced a significant decrease in swollen joint counts and improved quality of life metrics after initiating therapy with this compound.

These cases underscore the potential of this compound to provide meaningful clinical benefits in managing chronic inflammatory conditions.

属性

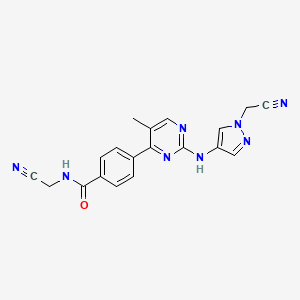

分子式 |

C19H16N8O |

|---|---|

分子量 |

372.4 g/mol |

IUPAC 名称 |

N-(cyanomethyl)-4-[2-[[1-(cyanomethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C19H16N8O/c1-13-10-23-19(25-16-11-24-27(12-16)9-7-21)26-17(13)14-2-4-15(5-3-14)18(28)22-8-6-20/h2-5,10-12H,8-9H2,1H3,(H,22,28)(H,23,25,26) |

InChI 键 |

HTJNRNRPDXBRQY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)NCC#N)NC3=CN(N=C3)CC#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。